
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as MPP, is a synthetic compound that belongs to the class of enamide derivatives. MPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. In
Mécanisme D'action
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the brain. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound can also increase the levels of antioxidants, such as glutathione, which protect cells against oxidative damage. In addition, this compound has been found to increase the levels of the neurotransmitter GABA, which has a calming effect on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain.
Orientations Futures
There are several future directions for research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthetic derivatives of this compound with improved pharmacological properties. These derivatives could be used to target specific signaling pathways in the brain and could have potential therapeutic applications in a variety of neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It possesses neuroprotective, anticonvulsant, and analgesic properties, and has been shown to modulate various signaling pathways in the brain. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.
Méthodes De Synthèse
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be synthesized through a two-step process involving the condensation of 4-methylbenzaldehyde and 4-propoxybenzaldehyde with propionyl chloride, followed by cyclization with triethylamine in the presence of acetic anhydride. This method yields pure this compound with high yield and purity.
Applications De Recherche Scientifique
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation. This compound has also been found to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propriétés
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLNENCXNQGLT-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
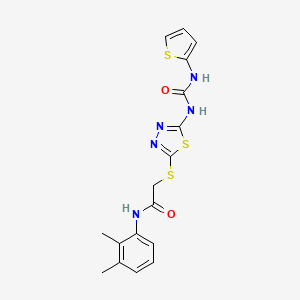
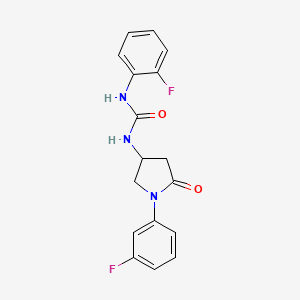
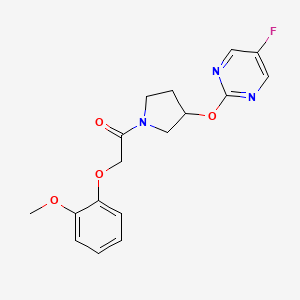
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
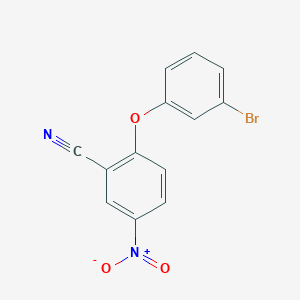
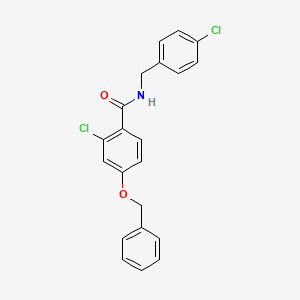
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
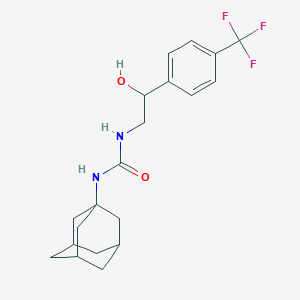
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
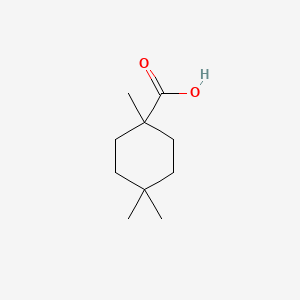
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)